Cas no 2172250-63-2 (2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- EN300-1597973
- 2172250-63-2
-
- Inchi: 1S/C11H22N4/c1-3-5-6-9-15-11(4-2)10(7-8-12)13-14-15/h3-9,12H2,1-2H3
- InChI Key: NEEPZRXLVHDJFE-UHFFFAOYSA-N
- SMILES: N1(C(CC)=C(CCN)N=N1)CCCCC
Computed Properties
- Exact Mass: 210.18444672g/mol
- Monoisotopic Mass: 210.18444672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 56.7Ų
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597973-0.05g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 0.05g |
$1584.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-0.1g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 0.1g |
$1660.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-0.25g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 0.25g |
$1735.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-0.5g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 0.5g |
$1811.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-1.0g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 1g |
$1887.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-2.5g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 2.5g |
$3696.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-5.0g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 5g |
$5470.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-10.0g |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 10g |
$8110.0 | 2023-06-04 | ||
| Enamine | EN300-1597973-50mg |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 50mg |
$1584.0 | 2023-09-23 | ||
| Enamine | EN300-1597973-100mg |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172250-63-2 | 100mg |
$1660.0 | 2023-09-23 |
2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Research Brief on 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 2172250-63-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 2172250-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The insights presented here are derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the timeliness and accuracy of the information.
The synthesis of 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has been optimized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely employed click chemistry approach. Recent studies have demonstrated that this method yields high purity and scalability, making it suitable for industrial applications. The compound's structural features, including the triazole ring and amine functional group, contribute to its versatility as a building block for more complex molecules. Researchers have explored its use in the development of novel bioactive compounds, particularly in the context of antimicrobial and anti-inflammatory agents.
In vitro and in vivo studies have revealed promising biological activities associated with 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine. For instance, it has shown moderate inhibitory effects against certain bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. Additionally, preliminary data indicate that the compound may modulate inflammatory pathways, making it a candidate for further investigation in the treatment of chronic inflammatory diseases. These findings are supported by molecular docking studies, which highlight the compound's ability to interact with key protein targets involved in these pathways.
Beyond its direct biological effects, 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has also been explored as a linker or spacer in the design of drug conjugates and bioconjugates. Its amine group provides a convenient handle for further functionalization, enabling the attachment of various payloads, such as fluorescent dyes or therapeutic agents. This versatility has been leveraged in the development of targeted drug delivery systems, where the compound serves as a bridge between targeting moieties and active pharmaceutical ingredients. Recent patent applications highlight its utility in this context, particularly in oncology and infectious disease therapeutics.
Despite these promising developments, challenges remain in the optimization of 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine for clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies and medicinal chemistry optimization. Researchers are actively investigating derivatives of this compound to enhance its pharmacological properties while minimizing off-target effects. Collaborative efforts between academia and industry are expected to accelerate progress in this area, paving the way for potential clinical translation.
In conclusion, 2-(5-ethyl-1-pentyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 2172250-63-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its synthetic accessibility, biological activity, and versatility as a building block make it a valuable tool for drug discovery and development. Continued research efforts are likely to uncover additional applications and refine its therapeutic potential, contributing to the advancement of innovative treatments for various diseases.
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